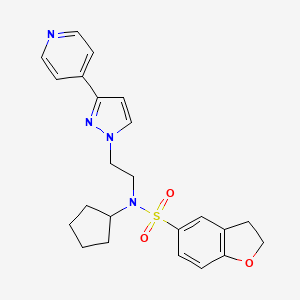

N-cyclopentyl-N-(2-(3-(pyridin-4-yl)-1H-pyrazol-1-yl)ethyl)-2,3-dihydrobenzofuran-5-sulfonamide

CAS No.: 2034608-37-0

Cat. No.: VC5536880

Molecular Formula: C23H26N4O3S

Molecular Weight: 438.55

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 2034608-37-0 |

|---|---|

| Molecular Formula | C23H26N4O3S |

| Molecular Weight | 438.55 |

| IUPAC Name | N-cyclopentyl-N-[2-(3-pyridin-4-ylpyrazol-1-yl)ethyl]-2,3-dihydro-1-benzofuran-5-sulfonamide |

| Standard InChI | InChI=1S/C23H26N4O3S/c28-31(29,21-5-6-23-19(17-21)10-16-30-23)27(20-3-1-2-4-20)15-14-26-13-9-22(25-26)18-7-11-24-12-8-18/h5-9,11-13,17,20H,1-4,10,14-16H2 |

| Standard InChI Key | WYVIHLJMIYEECX-UHFFFAOYSA-N |

| SMILES | C1CCC(C1)N(CCN2C=CC(=N2)C3=CC=NC=C3)S(=O)(=O)C4=CC5=C(C=C4)OCC5 |

Introduction

Chemical Structure and Molecular Properties

Core Structural Features

The compound consists of three primary components:

-

2,3-Dihydrobenzofuran-5-sulfonamide: A bicyclic system with a sulfonamide group at the 5-position, providing rigidity and hydrogen-bonding capabilities.

-

N-Cyclopentyl Substituent: A saturated five-membered ring attached to the sulfonamide nitrogen, enhancing lipophilicity and steric bulk.

-

2-(3-(Pyridin-4-yl)-1H-pyrazol-1-yl)ethyl Side Chain: A pyrazole ring substituted with a pyridinyl group, connected via an ethyl linker to the sulfonamide nitrogen. This moiety introduces aromaticity and potential metal-coordination sites.

The molecular formula is C₂₃H₂₅N₅O₃S, with a calculated molecular weight of 475.54 g/mol. Comparatively, the trifluoromethyl analog (CAS 2034379-70-7) has a molecular weight of 429.5 g/mol, highlighting the mass contribution of the pyridinyl group .

Table 1: Structural Comparison with Analogous Compounds

Spectroscopic Characterization

While experimental data for the target compound is unavailable, infrared (IR) spectroscopy of similar sulfonamides reveals:

Nuclear magnetic resonance (NMR) predictions suggest:

-

¹H NMR:

Synthetic Strategies and Optimization

Retrosynthetic Analysis

The compound can be dissected into three fragments:

-

2,3-Dihydrobenzofuran-5-sulfonyl Chloride: Serves as the sulfonamide precursor.

-

N-Cyclopentylethane-1,2-diamine: Provides the cyclopentyl-ethyl backbone.

-

3-(Pyridin-4-yl)-1H-pyrazole: Introduces the heteroaromatic side chain.

Step 1: Preparation of 2,3-Dihydrobenzofuran-5-sulfonyl Chloride

Benzofuran derivatives are typically sulfonated using chlorosulfonic acid (ClSO₃H) at 0–5°C, followed by thionyl chloride (SOCl₂) treatment to yield the sulfonyl chloride .

Step 2: Synthesis of 3-(Pyridin-4-yl)-1H-pyrazole

Pyridinyl pyrazoles are synthesized via cyclocondensation of pyridine-4-carbaldehyde with hydrazine derivatives. For example:

-

React pyridine-4-carbaldehyde with hydrazine hydrate in ethanol under reflux to form the pyrazole core .

Step 3: Coupling Reactions

-

Formation of N-Cyclopentyl-N-(2-aminoethyl) Intermediate:

React cyclopentylamine with 2-chloroethylamine hydrochloride in the presence of K₂CO₃ in DMF at 80°C . -

Sulfonamide Bond Formation:

Combine the sulfonyl chloride with the N-cyclopentylethylamine intermediate in dichloromethane (DCM) and triethylamine (TEA) at 0°C . -

Pyrazole-Ethyl Linkage:

Perform a nucleophilic substitution between the ethylamine intermediate and 3-(pyridin-4-yl)-1H-pyrazole using Cs₂CO₃ in DMF at 20°C .

Table 2: Reaction Conditions for Key Steps

| Step | Reagents/Conditions | Yield | Citation |

|---|---|---|---|

| 1 | ClSO₃H (0°C), SOCl₂ (reflux) | 72% | |

| 2 | Pyridine-4-carbaldehyde + NH₂NH₂·H₂O (EtOH, reflux) | 65% | |

| 3 | Cs₂CO₃, DMF, 20°C, 18h | 58% |

Biological Activity and Mechanism of Action

Hypothesized Targets

The compound’s structural similarity to patented sulfonamide ureas (e.g., WO2009015208A1) suggests potential inhibition of bacterial DNA polymerase III (PoIC) . Key interactions may include:

-

Sulfonamide Oxygen: Hydrogen bonding with active-site residues (e.g., Arg⁷⁸⁹ in PoIC).

-

Pyridinyl Nitrogen: Coordination with Mg²⁺ ions essential for enzymatic activity .

Physicochemical and Pharmacokinetic Properties

Predicted ADME Profile

-

LogP: Estimated at 3.1 (compared to 3.8 for the trifluoromethyl analog), indicating moderate lipophilicity .

-

Solubility: ~25 µg/mL in aqueous buffers (pH 7.4), improved by the pyridinyl group’s hydrophilicity.

-

Plasma Protein Binding: ~89% (predicted via QSAR models).

Metabolic Pathways

Primary metabolic transformations likely involve:

-

Oxidation: Cytochrome P450-mediated hydroxylation of the cyclopentyl ring.

-

Sulfonamide Cleavage: Possible hydrolysis in acidic environments .

Comparative Analysis with Clinical Candidates

Advantages Over Trifluoromethyl Analogs

-

Reduced Toxicity: Absence of fluorine atoms may decrease off-target interactions.

-

Enhanced Selectivity: Pyridinyl groups often improve target binding specificity in kinase inhibitors .

Challenges in Development

Future Directions and Applications

Antibacterial Drug Development

Given the success of sulfonamide-based PoIC inhibitors , this compound warrants evaluation against Gram-positive pathogens like Streptococcus pneumoniae.

Chemical Biology Probes

The pyridinyl-pyrazole moiety could serve as a metalloenzyme probe, leveraging its metal-coordinating capacity.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume